molecular formula C8H10BrNO B8795003 2-(4-Amino-3-bromophenyl)ethanol

2-(4-Amino-3-bromophenyl)ethanol

Cat. No.: B8795003
M. Wt: 216.07 g/mol
InChI Key: OFWWMIZKFZGJDY-UHFFFAOYSA-N
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Description

2-(4-Amino-3-bromophenyl)ethanol is a brominated aromatic ethanol derivative characterized by a phenyl ring substituted with an amino (-NH₂) group at the para position (C4) and a bromine atom at the meta position (C3). The ethanol moiety is attached to the phenyl ring at the ortho position (C2). This compound’s molecular formula is C₈H₁₀BrNO, with a molecular weight of 232.07 g/mol. Its structure combines electron-donating (amino) and electron-withdrawing (bromo) groups, which may influence its solubility, reactivity, and biological activity.

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

2-(4-amino-3-bromophenyl)ethanol

InChI

InChI=1S/C8H10BrNO/c9-7-5-6(3-4-11)1-2-8(7)10/h1-2,5,11H,3-4,10H2

InChI Key

OFWWMIZKFZGJDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCO)Br)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-(4-Amino-3-bromophenyl)ethanol and its analogs:

Compound Name Substituents on Phenyl Ring Alcohol Group Molecular Weight (g/mol) Key Properties/Applications References
This compound C3: Br, C4: NH₂ Ethanol (C2) 232.07 Potential enzyme inhibitor; synthetic intermediate for drug candidates.
2-(4-Bromophenyl)ethanol C4: Br Ethanol (C2) 201.07 Used in organic synthesis; lacks amino group, reducing polarity.
(3-Amino-4-bromophenyl)methanol C3: NH₂, C4: Br Methanol (C1) 202.05 Smaller alcohol group may affect membrane permeability; used in drug development.
2-Amino-2-(4-bromophenyl)ethanol C4: Br (phenyl); amino on ethanol carbon Ethanol (C1) 216.08 Chiral center at ethanol carbon; applications in medicinal chemistry.

Key Structural and Functional Differences :

Substitution Pattern: The amino and bromo groups on the phenyl ring in this compound create a unique electronic environment. The meta bromo group may sterically hinder reactions at the para amino group, unlike in (3-Amino-4-bromophenyl)methanol, where bromo and amino are adjacent .

Alcohol Group Position and Size: The ethanol chain in this compound (vs. methanol in (3-Amino-4-bromophenyl)methanol) offers greater conformational flexibility, which could influence binding to biological targets . In 2-Amino-2-(4-bromophenyl)ethanol, the amino group is on the ethanol carbon, creating a chiral center absent in the target compound. This difference impacts stereoselectivity in synthetic applications .

Biological Activity: Tyrosol analogs (e.g., 2-(4-hydroxyphenyl)ethanol) inhibit mushroom tyrosinase, as shown in . The amino and bromo groups in the target compound may similarly modulate enzyme interactions, though direct studies are lacking . Brominated aromatics often exhibit antimicrobial or anticancer properties.

Q & A

Q. What are the recommended synthetic routes for 2-(4-Amino-3-bromophenyl)ethanol, and how can intermediates be characterized?

Methodological Answer:

  • Synthesis : The compound can be synthesized via bromination of 4-aminophenethyl alcohol derivatives, followed by purification using column chromatography. Aromatic bromination at the meta-position may require regioselective catalysts (e.g., FeBr₃) to avoid ortho/para byproducts .
  • Characterization : Key intermediates (e.g., brominated precursors) should be analyzed via 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS). For structural confirmation, single-crystal X-ray diffraction (XRD) using SHELXL for refinement is recommended .

Q. How can the stability of this compound be assessed under varying experimental conditions?

Methodological Answer:

  • Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to monitor decomposition temperatures.
  • Solution Stability : Use HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to track degradation products over time at different pH levels .
  • Hydrogen Bonding Analysis : Employ graph set analysis (as per Etter’s formalism) to identify intermolecular interactions in the crystalline state that influence stability .

Advanced Research Questions

Q. How can crystallographic data contradictions arise during structural refinement of this compound, and how are they resolved?

Methodological Answer:

  • Data Contradictions : Discrepancies may stem from twinning, disorder, or incorrect space group assignment. For example, SHELXL refinement might reveal anomalous displacement parameters for the bromine atom due to positional disorder .
  • Resolution Strategies :
    • Use PLATON to check for missed symmetry or twinning.
    • Apply restraints to bond distances/angles for disordered regions.
    • Cross-validate with spectroscopic data (e.g., NMR coupling constants) to confirm conformations .

Q. What advanced computational methods are suitable for predicting the hydrogen-bonding network of this compound in crystal lattices?

Methodological Answer:

  • Quantum Mechanics (QM) : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) can optimize molecular geometry and predict hydrogen-bond strengths.
  • Molecular Dynamics (MD) : Simulate packing motifs using force fields (e.g., AMBER) to assess thermodynamic stability of hydrogen-bonded aggregates .
  • Software Tools : Mercury (CCDC) for visualization and CrystalExplorer for energy frameworks .

Q. How can regioselectivity challenges in synthesizing brominated derivatives of 2-(4-Aminophenyl)ethanol be addressed?

Methodological Answer:

  • Directing Groups : Introduce temporary protecting groups (e.g., acetyl on the -NH₂ moiety) to steer bromination to the desired meta position .
  • Catalytic Systems : Use Pd-catalyzed C–H activation for late-stage bromination, minimizing side reactions .
  • Analytical Validation : Combine 1H^1H-NMR integration and LC-MS to quantify regioselectivity ratios .

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